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molecular formula C7H5N3O2 B1298852 4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 83683-82-3

4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1298852
M. Wt: 163.13 g/mol
InChI Key: ULDUNXDRDOJMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723347B2

Procedure details

At 0° C., 316 μl (6.13 mmol) of bromine are added dropwise to a solution of 1.00 g (6.13 mmol) of 4-nitro-1H-pyrrolo[2,3-b]pyridine (Antonini, Ippolito; Claudi, Francesco; Cristalli, Gloria; Franchetti, Palmarisa; Grifantini, Mario; Martelli, Sante; J. Med. Chem. 1982, 25, 1258-1261.) in 50 ml of dichloromethane. After 1 h of stirring at 0° C. and 1 h of stirring at room temperature, the solution is poured onto a mixture of ice and saturated sodium bicarbonate solution. The mixture is then extracted twice with dichloromethane. The combined organic phases are dried with sodium sulfate, and the solvent is removed under reduced pressure. The residue is taken up in a mixture of cyclohexane/ethyl acetate and the precipitate formed is filtered off.
Quantity
316 μL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[N+:3]([C:6]1[CH:11]=[CH:10][N:9]=[C:8]2[NH:12][CH:13]=[CH:14][C:7]=12)([O-:5])=[O:4].C(=O)(O)[O-].[Na+]>ClCCl>[Br:1][C:14]1[C:7]2[C:8](=[N:9][CH:10]=[CH:11][C:6]=2[N+:3]([O-:5])=[O:4])[NH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
316 μL
Type
reactant
Smiles
BrBr
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(=NC=C1)NC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 1 h of stirring at 0° C. and 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
of stirring at room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is taken up in a mixture of cyclohexane/ethyl acetate
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CNC2=NC=CC(=C21)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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